molecular formula C17H36BrN B14372509 Pyrrolidinium, 1-dodecyl-1-methyl-, bromide CAS No. 91847-28-8

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide

Cat. No.: B14372509
CAS No.: 91847-28-8
M. Wt: 334.4 g/mol
InChI Key: HFWKXWYOKLZDTB-UHFFFAOYSA-M
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Description

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide: is a type of ionic liquid, which are organic salts that are liquid at room temperature. These compounds are composed of organic cations and inorganic or organic anions. This compound is known for its superior chemical and thermal stability, making it an excellent solvent for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide typically involves a two-step process. First, 0.1 mol of 98% N-methylpyrrolidine is dissolved in 70 ml of dry acetonitrile. Then, 0.1 mol of 99% dodecyl bromide is slowly added to the solution. The mixture is then refluxed at 80–90 °C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature, and a part of the solvent is removed by vacuum rotary evaporation .

Industrial Production Methods: Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide can undergo various chemical reactions, including nucleophilic substitution reactions. These reactions typically involve the replacement of the bromide ion with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as pyridine and imidazole. The reactions are often carried out under reflux conditions at elevated temperatures to ensure complete conversion .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using pyridine as a nucleophile would result in the formation of a pyridinium salt .

Scientific Research Applications

Pyrrolidinium, 1-dodecyl-1-methyl-, bromide has a wide range of applications in scientific research due to its unique properties. It is used in biocatalysis, electrochemistry, and agronomy. Specific applications include extraction and separation, catalytic reactions, organic synthesis, nanomaterial preparation, electrochemical reactions, and capacitors .

Mechanism of Action

The mechanism of action of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide involves its ability to disrupt cell membranes. This compound has been shown to have antimicrobial activity, particularly when combined with antimicrobial peptides like melittin. The long alkyl chain of the compound allows it to integrate into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death .

Comparison with Similar Compounds

Uniqueness: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide is unique due to its long alkyl chain, which enhances its ability to disrupt cell membranes and its superior chemical and thermal stability. These properties make it particularly useful in applications requiring high stability and effectiveness .

Properties

CAS No.

91847-28-8

Molecular Formula

C17H36BrN

Molecular Weight

334.4 g/mol

IUPAC Name

1-dodecyl-1-methylpyrrolidin-1-ium;bromide

InChI

InChI=1S/C17H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1

InChI Key

HFWKXWYOKLZDTB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCCC1)C.[Br-]

Origin of Product

United States

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